Unraveling the Molecular Intricacies of NCT-501 Hydrochloride: A Technical Guide
Unraveling the Molecular Intricacies of NCT-501 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-501 hydrochloride is a potent and highly selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell chemoresistance, stemness, and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of NCT-501 hydrochloride, detailing its direct enzymatic inhibition, its impact on crucial cellular signaling pathways, and its effects on cancer stem-like cell populations. The information presented herein is intended to support further research and development of NCT-501 hydrochloride as a potential therapeutic agent.
Core Mechanism of Action: Potent and Selective Inhibition of ALDH1A1
NCT-501 hydrochloride is a theophylline-based, competitive inhibitor of human ALDH1A1.[1] Its primary mechanism of action is the direct and reversible binding to the active site of the ALDH1A1 enzyme, thereby preventing the oxidation of its aldehyde substrates.
Quantitative Inhibition Data
NCT-501 hydrochloride demonstrates high potency for ALDH1A1 with an IC50 value of 40 nM.[2] Importantly, it exhibits significant selectivity for ALDH1A1 over other ALDH isozymes, a critical attribute for minimizing off-target effects.
| Enzyme Isoform | IC50 (μM) | Selectivity (Fold vs. ALDH1A1) |
| hALDH1A1 | 0.04 | - |
| hALDH1B1 | >57 | >1425 |
| hALDH2 | >57 | >1425 |
| hALDH3A1 | >57 | >1425 |
| Data sourced from MedchemExpress and Yang SM, et al. J Med Chem. 2015.[1][2] |
Experimental Protocol: ALDH1A1 Enzyme Inhibition Assay
The inhibitory activity of NCT-501 hydrochloride against ALDH1A1 and other isozymes was determined using a fluorescence-based enzymatic assay.
Principle: The assay measures the NAD⁺-dependent oxidation of an aldehyde substrate by the ALDH enzyme, which results in the production of NADH. The fluorescence of NADH is monitored to determine the reaction rate.
Materials:
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Recombinant human ALDH1A1, ALDH1B1, ALDH2, and ALDH3A1 enzymes
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NCT-501 hydrochloride
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Aldehyde substrate (e.g., propionaldehyde (B47417) or benzaldehyde)
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NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
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Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
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384-well black plates
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Fluorescence plate reader
Procedure:
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Prepare serial dilutions of NCT-501 hydrochloride in the assay buffer.
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In a 384-well plate, add the ALDH enzyme and the NCT-501 hydrochloride dilutions.
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Incubate the enzyme and inhibitor for a pre-determined period (e.g., 15 minutes) at room temperature.
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Initiate the enzymatic reaction by adding the aldehyde substrate and NAD⁺.
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Immediately begin monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.
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Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
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Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Impact on Cellular Signaling: The AKT/β-catenin Pathway
Recent studies have elucidated a critical downstream effect of ALDH1A1 inhibition by NCT-501: the suppression of the PI3K/AKT/β-catenin signaling pathway.[3][4] This pathway is a central regulator of cell proliferation, survival, and stemness in many cancers.
Signaling Pathway Diagram
The inhibition of ALDH1A1 by NCT-501 leads to a cascade of events that culminates in the downregulation of β-catenin, a key transcriptional co-activator.
Experimental Protocol: Western Blot Analysis
The effect of NCT-501 on the AKT/β-catenin pathway is typically assessed by Western blotting to measure the protein levels of key signaling components.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the proteins of interest.
Materials:
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Cancer cell lines (e.g., esophageal squamous cell carcinoma cells)
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NCT-501 hydrochloride
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Transfer buffer and apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against ALDH1A1, p-AKT, total AKT, and β-catenin
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Culture cancer cells and treat with various concentrations of NCT-501 hydrochloride for a specified time (e.g., 24-48 hours).
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Lyse the cells and quantify the protein concentration.
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Denature the protein lysates and separate them by SDS-PAGE.
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Transfer the separated proteins to a membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Effects on Cancer Stem-Like Cells
ALDH1A1 is a well-established marker for cancer stem-like cells (CSCs). By inhibiting ALDH1A1, NCT-501 has been shown to reduce the CSC population and overcome chemoresistance.
In Vitro Effects: Spheroid Formation Assay
NCT-501 has been observed to decrease the ability of head and neck squamous cell carcinoma (HNSCC) cells to form spheroids, a characteristic of CSCs.[1]
Quantitative Data from In Vitro Studies:
| Cell Line | Treatment | Effect |
| Cal-27 CisR | 20 nM NCT-501 | 16% decrease in cell viability (not statistically significant) |
| Data sourced from MedchemExpress.[2] |
Experimental Protocol: Spheroid Formation Assay
Principle: This assay assesses the ability of single cells to proliferate and form three-dimensional spheroids in non-adherent culture conditions, a hallmark of stem-like cells.
Materials:
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Cancer cell line of interest
-
NCT-501 hydrochloride
-
Serum-free sphere-promoting medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
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Ultra-low attachment plates
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Microscope for imaging
Procedure:
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Prepare a single-cell suspension of the cancer cells.
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Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates with sphere-promoting medium containing various concentrations of NCT-501 hydrochloride.
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Incubate the plates for 7-14 days to allow for spheroid formation.
-
Monitor and capture images of the spheroids periodically.
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Quantify the number and size of the spheroids formed in each treatment group.
In Vivo Efficacy: Xenograft Models
In preclinical xenograft models using cisplatin-resistant HNSCC cells (Cal-27 CisR), NCT-501 has demonstrated significant anti-tumor activity.
Quantitative Data from In Vivo Studies:
| Animal Model | Treatment | Effect on Tumor Growth |
| Cal-27 CisR derived xenografts | 100 µ g/animal ; i.t.; every alternate day for 20 days | 78% inhibition |
| Data sourced from MedchemExpress.[2] |
Experimental Protocol: In Vivo Xenograft Study
Principle: This protocol establishes tumors from human cancer cell lines in immunodeficient mice to evaluate the in vivo efficacy of a therapeutic agent.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
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Cal-27 CisR human head and neck cancer cells
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Matrigel (optional, to aid tumor formation)
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NCT-501 hydrochloride formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
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Subcutaneously inject a suspension of Cal-27 CisR cells into the flank of the immunodeficient mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
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Administer NCT-501 hydrochloride (e.g., intratumorally) according to the specified dosing schedule.
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Measure the tumor dimensions with calipers at regular intervals.
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Calculate the tumor volume using the formula: (Length x Width²)/2.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
NCT-501 hydrochloride is a potent and selective ALDH1A1 inhibitor with a multi-faceted mechanism of action. By directly inhibiting its enzymatic target, NCT-501 disrupts the pro-survival AKT/β-catenin signaling pathway and effectively targets the cancer stem-like cell population. These attributes make NCT-501 a promising candidate for further preclinical and clinical investigation, particularly in the context of overcoming chemoresistance and preventing tumor recurrence. Future research should focus on optimizing its pharmacokinetic properties for systemic administration and exploring its efficacy in a broader range of cancer types.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
- 4. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
